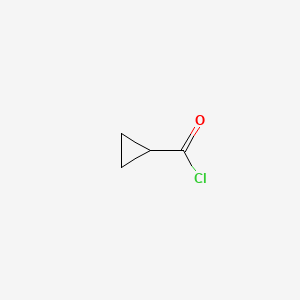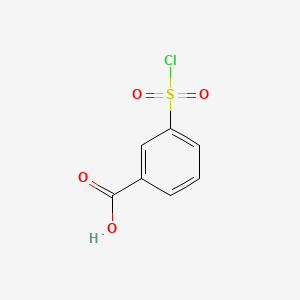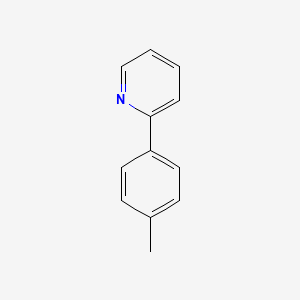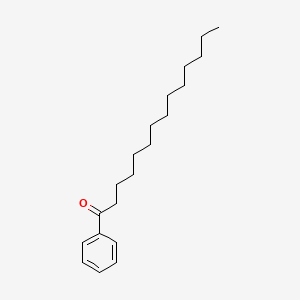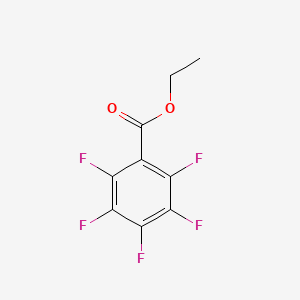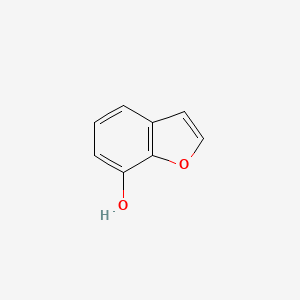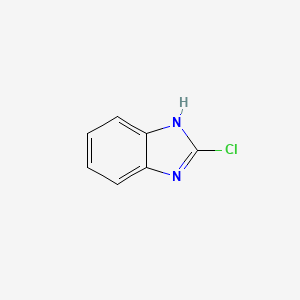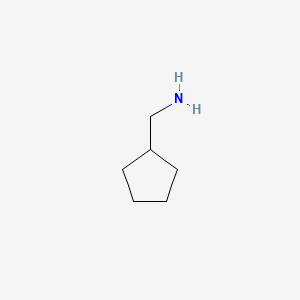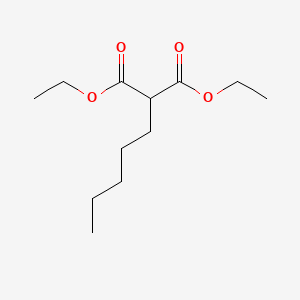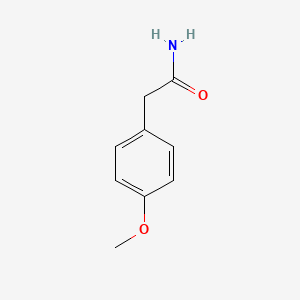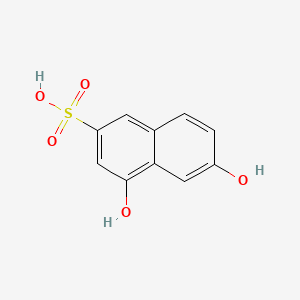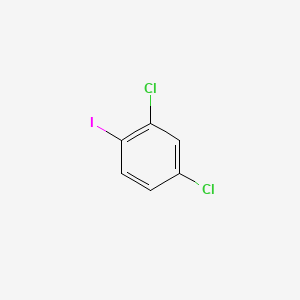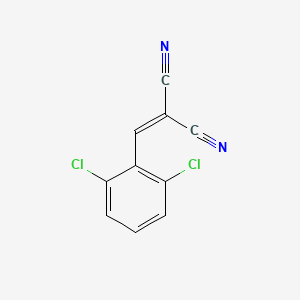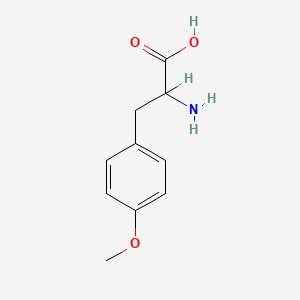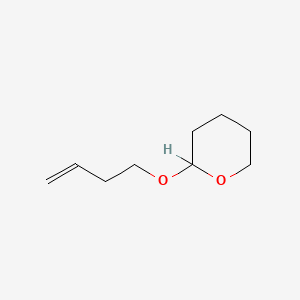
2-But-3-enoxyoxane
Übersicht
Beschreibung
2-But-3-enoxyoxane is a cyclic ether compound that is a common building block in organic synthesis. It is a versatile reagent that can be used to synthesize a wide variety of organic compounds. It is also used in the synthesis of pharmaceuticals and other chemicals. The compound has many useful properties, including low toxicity, low volatility, and low reactivity.
Wissenschaftliche Forschungsanwendungen
Sustainable Solvent Development
2-Methyloxolane (2-MeOx) is highlighted for its bio-based solvent properties, offering an environmentally and economically viable alternative to conventional petroleum-based solvents for the extraction of lipophilic foodstuff and natural products. This compound shows promise due to its solvent power, extraction efficiency, and reduced environmental impact compared to hexane, the most commonly used petroleum-based solvent (Rapinel et al., 2020).
Biofuel Production
2,3-Butanediol (2,3-BD) is identified as a promising chemical for various industrial applications, including as a liquid fuel and platform chemical. Research has focused on improving 2,3-BD production in Saccharomyces cerevisiae through genetic modifications that eliminate byproduct formation and enhance metabolic flux towards 2,3-BD, achieving record yields and productivity (Kim & Hahn, 2015).
Advanced Materials Synthesis
The development of P-chiral phosphine ligands for asymmetric hydrogenation of functionalized alkenes is another application area. These ligands, when used in rhodium-catalyzed reactions, facilitate the efficient synthesis of chiral pharmaceutical ingredients, showcasing the potential of compounds related to 2-But-3-enoxyoxane in catalyzing significant chemical reactions (Imamoto et al., 2012).
Corrosion Inhibition
Compounds such as 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole have been studied for their corrosion inhibition properties on mild steel in acidic conditions, demonstrating significant potential in protecting industrial materials (Moretti, Guidi, & Fabris, 2013).
Renewable Chemicals and Fuel Additives
The conversion of 2,3-BD into high-octane gasoline additives through dehydration to form dioxolanes indicates another versatile application. This process highlights the potential of these compounds in creating sustainable fuel additives that are less soluble in water than conventional options, thus reducing environmental risks (Harvey, Merriman, & Quintana, 2016).
Eigenschaften
IUPAC Name |
2-but-3-enoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-7-10-9-6-4-5-8-11-9/h2,9H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZVUZRTCAMISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313045 | |
| Record name | 2-but-3-enoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-But-3-enoxyoxane | |
CAS RN |
59574-65-1 | |
| Record name | NSC266086 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-but-3-enoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

